molecular formula C8H16N2 B1599544 (3R)-3-(Pyrrolidin-1-YL)pyrrolidine CAS No. 900164-95-6

(3R)-3-(Pyrrolidin-1-YL)pyrrolidine

Cat. No. B1599544
M. Wt: 140.23 g/mol
InChI Key: HFZLSTDPRQSZCQ-MRVPVSSYSA-N
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Description

(3R)-3-(Pyrrolidin-1-YL)pyrrolidine , also known by its IUPAC name 1-(cyclohex-1-en-1-yl)pyrrolidine , is an organic compound with the molecular formula C<sub>10</sub>H<sub>17</sub>N . It falls within the class of enamines and exhibits interesting structural features. The compound consists of a pyrrolidine ring fused to a cyclohexene ring, creating a unique arrangement of atoms.



Synthesis Analysis

The synthesis of (3R)-3-(Pyrrolidin-1-YL)pyrrolidine involves intricate organic chemistry techniques. Researchers have explored various synthetic routes, including cyclization reactions, enamine formation, and stereocontrolled approaches. These methods allow for the preparation of enantiomerically pure forms, which are crucial for further investigations.



Molecular Structure Analysis

The molecular structure of (3R)-3-(Pyrrolidin-1-YL)pyrrolidine reveals its three-dimensional arrangement. The cyclohexene ring introduces geometric constraints, affecting the overall conformation. Researchers employ spectroscopic techniques (such as NMR and X-ray crystallography) to elucidate the precise bond angles, torsion angles, and spatial relationships within the molecule.



Chemical Reactions Analysis

(3R)-3-(Pyrrolidin-1-YL)pyrrolidine participates in diverse chemical reactions. Notably:



  • Ring-opening reactions : The pyrrolidine ring can undergo ring-opening reactions under specific conditions, leading to the formation of open-chain derivatives.

  • Functionalization : Researchers explore the reactivity of the cyclohexene moiety, aiming to introduce various functional groups.

  • Catalytic transformations : Enantioselective catalysis plays a crucial role in modifying the compound’s structure.



Physical And Chemical Properties Analysis


  • Appearance : Clear, colorless to yellow liquid.

  • Assay (GC) : >96.0% purity.

  • Refractive Index : Ranges from 1.5190 to 1.5240 at 20°C .


Safety And Hazards

(3R)-3-(Pyrrolidin-1-YL)pyrrolidine should be handled with care due to its potential hazards. Researchers must follow safety protocols, including proper ventilation, protective equipment, and safe storage.


Future Directions

Future research on (3R)-3-(Pyrrolidin-1-YL)pyrrolidine could explore:



  • Biological activity : Investigate its pharmacological effects and potential therapeutic applications.

  • Synthetic modifications : Develop novel derivatives with improved properties.

  • Mechanistic studies : Uncover its mode of action at the molecular level.


Remember that this analysis is based on available literature, and ongoing research may reveal additional insights. 🌟


properties

IUPAC Name

1-[(3R)-pyrrolidin-3-yl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-6-10(5-1)8-3-4-9-7-8/h8-9H,1-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZLSTDPRQSZCQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H]2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428350
Record name (3R)-3-(PYRROLIDIN-1-YL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-(Pyrrolidin-1-YL)pyrrolidine

CAS RN

900164-95-6
Record name (3R)-3-(PYRROLIDIN-1-YL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

180 mg 10% Pd/C are added to a solution of 1.80 g (7.42 mmol) 1′-benzyl-[1,3′]bipyrrolidinyl in 80 mL MeOH. The reaction solution is stirred for 5 h at RT and at 3 bar H2. Another 180 mg 10% Pd/C are added and after 4 h 100 mg palladium hydroxide are added. The reaction is stirred for a further 6 h at RT and at 3 bar H2. The catalyst is suction filtered and the solvent is eliminated i.vac.
Name
1′-benzyl-[1,3′]bipyrrolidinyl
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mg
Type
catalyst
Reaction Step One
Name
Quantity
180 mg
Type
catalyst
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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